N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
Description
N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound featuring a 1,2,4-triazole core substituted with dicyclopropyl groups, a piperidine carboxamide backbone, and a propargyl side chain.
Properties
IUPAC Name |
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-2-9-22-10-7-14(8-11-22)18(24)19-12-16-20-21-17(13-3-4-13)23(16)15-5-6-15/h1,13-15H,3-12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMUBGDUEGHCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC2=NN=C(N2C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H25N5O
- Molecular Weight : 327.432 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
The biological activity of this compound primarily involves its interaction with specific enzymatic pathways and receptors. It has been noted for its potential as a selective inhibitor of certain proteases and kinases involved in various disease processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific targets:
- Protease Inhibition : The compound has shown promise as a protease inhibitor, particularly in the context of viral infections like Hepatitis C. Its mechanism involves binding to the NS3 protease, which is crucial for viral replication .
- Kinase Inhibition : Preliminary studies indicate that it may inhibit p38α MAP kinase activity, which plays a role in inflammatory responses .
Case Studies
Several case studies highlight the efficacy of this compound:
- Hepatitis C Treatment : In a study focusing on NS3 protease inhibitors, compounds similar to this compound were advanced to clinical trials due to their potent antiviral activity .
- Inflammation Models : In murine models of inflammation, compounds with similar structures have demonstrated reduced inflammatory responses and improved pharmacokinetic profiles compared to traditional treatments .
Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide. In vitro studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance:
- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40
- Percent Growth Inhibition : Up to 86% against specific cell lines .
The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth .
JAK Kinase Inhibition
This compound has also been investigated for its inhibitory effects on Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases. The compound's structural characteristics allow it to effectively inhibit JAK kinases, making it a candidate for further development as a therapeutic agent for conditions such as rheumatoid arthritis and certain cancers .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Anticancer Effects :
- Research on JAK Kinase Inhibition :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be inferred from the patent application in , which lists numerous triazole-, pyrazole-, and carboxamide-containing derivatives.
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Triazole Derivatives : The target compound shares the 1,2,4-triazole core with carbamate-linked analogs in , which are often used in insecticides (e.g., trifluoromethoxyphenyl derivatives) . However, the dicyclopropyl substituents on the triazole ring are unique and may influence steric hindrance or metabolic stability.
Piperidine vs. Pyran/Pyridine Scaffolds : Unlike the tetrahydropyran or pyridine backbones in compounds, the target compound’s piperidine carboxamide could enhance solubility or binding affinity in biological systems.
Research Findings and Limitations
- Structural Data: No crystallographic data for the target compound are available in the provided evidence.
Q & A
Q. What are the standard protocols for synthesizing N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Cyclopropane ring formation via [2+1] cycloaddition for the triazole substituents.
Piperidine-carboxamide coupling using carbodiimide-mediated amidation (e.g., EDCl/HOBt).
Prop-2-ynyl group introduction via nucleophilic substitution under inert conditions.
Purity optimization requires:
- Chromatography (HPLC or column) for intermediates .
- Reaction condition control : Temperature (<60°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric precision .
Advanced Question Q. How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the optimization of synthesis protocols for this compound? Methodological Answer:
- Quantum mechanical modeling (e.g., DFT) predicts transition states and intermediates, identifying energy barriers in cyclopropanation or amidation steps .
- Machine learning analyzes experimental datasets to correlate solvent polarity, temperature, and yield, reducing trial-and-error iterations .
- Feedback loops : Experimental validation refines computational models, improving accuracy for scale-up .
Basic Question
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns cyclopropyl protons (δ 0.8–1.2 ppm) and triazole/piperidine carbons.
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .
- LC-MS : Verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Question Q. How can advanced spectroscopic methods (e.g., 2D NMR or X-ray crystallography) resolve ambiguities in stereochemical assignments for the cyclopropyl-triazole core? Methodological Answer:
- 2D NMR (COSY, NOESY) : Maps spatial proximity of cyclopropyl and triazole protons to confirm regiochemistry .
- X-ray crystallography : Resolves absolute configuration, especially for chiral centers in the piperidine ring .
Basic Question
Q. What in vitro assays are recommended for initial biological activity screening of this compound?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or GPCRs due to triazole/piperidine motifs .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Question Q. How can molecular docking and PASS (Prediction of Activity Spectra for Substances) analysis guide target identification for this compound? Methodological Answer:
- PASS prediction : Prioritizes targets (e.g., serotonin receptors) based on structural similarity to known ligands .
- Molecular docking (AutoDock Vina) : Simulates binding to ATP-binding pockets or allosteric sites, validating via mutagenesis studies .
Basic Question
Q. What structural features of this compound are critical for structure-activity relationship (SAR) studies?
Methodological Answer:
- Cyclopropyl groups : Influence steric bulk and metabolic stability.
- Triazole moiety : Enhances π-π stacking with aromatic residues in targets .
- Prop-2-ynyl chain : Modulates lipophilicity and bioavailability .
Advanced Question Q. How can QSAR (Quantitative SAR) models incorporating DFT-derived descriptors improve potency predictions? Methodological Answer:
- DFT descriptors : Calculate HOMO/LUMO energies, polarizability, and electrostatic potential maps to correlate with IC50 values .
- Partial Least Squares (PLS) regression : Links descriptors to experimental activity, identifying key substituents for optimization .
Basic Question
Q. What methods assess the compound’s stability under thermal or oxidative stress?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures.
- Forced degradation studies : Expose to H2O2 (oxidative) or 40–80°C (thermal), monitoring via HPLC .
Advanced Question Q. How can computational models predict degradation pathways and guide formulation strategies? Methodological Answer:
- ReaxFF MD simulations : Model bond dissociation energies to predict cleavage sites (e.g., alkyne or triazole groups) .
- Microenvironment pH adjustment : Stabilizes acid/base-sensitive moieties identified via degradation kinetics .
Basic Question
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Validation loops : Re-run docking with cryo-EM structures or MD-refined protein conformations .
- False-positive mitigation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Advanced Question Q. What statistical frameworks (e.g., Bayesian inference) reconcile discrepancies in SAR datasets? Methodological Answer:
- Bayesian networks : Weight variables (e.g., lipophilicity vs. steric effects) to identify confounding factors .
- Hierarchical clustering : Groups compounds with divergent activity profiles to refine QSAR boundaries .
Basic Question
Q. Which parameters are critical for scaling up synthesis while maintaining yield?
Methodological Answer:
- Mixing efficiency : Use baffled reactors for exothermic steps (e.g., cyclopropanation).
- Catalyst loading : Optimize Pd/C or CuI ratios for Sonogashira couplings .
Advanced Question Q. How can CFD (Computational Fluid Dynamics) simulations improve reactor design for large-scale production? Methodological Answer:
- CFD models : Predict heat/mass transfer gradients in continuous-flow reactors to prevent hot spots .
- Scale-down experiments : Use microreactors to mimic industrial conditions before pilot trials .
Basic Question
Q. What purification techniques are most effective for isolating this compound from byproducts?
Methodological Answer:
- Flash chromatography : Separate polar byproducts (e.g., unreacted amines) using gradients of EtOAc/hexane .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for crystal lattice formation .
Advanced Question Q. How can hyphenated techniques (e.g., LC-NMR) characterize trace impurities? Methodological Answer:
- LC-NMR/MS : Couples separation with structural elucidation to identify <0.1% impurities .
- DoE (Design of Experiments) : Statistically optimizes mobile phase composition for impurity resolution .
Basic Question
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Gloves, goggles, and fume hoods for alkyne handling (potential irritant) .
- Waste disposal : Neutralize amide byproducts with dilute HCl before disposal .
Advanced Question Q. How can in silico toxicology tools (e.g., ProTox-II) preemptively assess hazards? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
